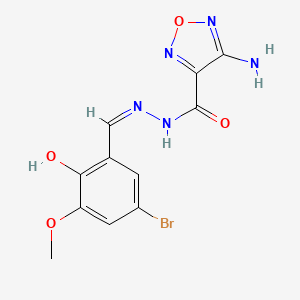![molecular formula C14H18F3NO4S B6020023 2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine](/img/structure/B6020023.png)
2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in the field of medicinal chemistry due to its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have anti-cancer properties and has been used in the development of new cancer treatments. Additionally, it has been studied for its potential as an anti-inflammatory agent and has shown promise in the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells. In terms of its anti-inflammatory effects, it has been shown to decrease the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine in lab experiments is its potential as a therapeutic agent. This compound has shown promise in the treatment of cancer and inflammatory diseases. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are a number of future directions for the study of 2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine. One area of research is the development of new cancer treatments that incorporate this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in the treatment of inflammatory diseases. Finally, there is a need for the development of new synthesis methods that can produce this compound in larger quantities and with greater efficiency.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in the treatment of cancer and inflammatory diseases. While further studies are needed to determine the safety and efficacy of this compound, its potential as a therapeutic agent makes it an important area of research in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine is a multi-step process that involves the reaction of various chemicals. The synthesis of this compound is achieved by reacting 3-methoxybenzylamine with 2,2,2-trifluoroethylsulfonyl chloride in the presence of a base. The resulting product is then reacted with morpholine in the presence of a catalyst to produce the final compound.
Eigenschaften
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-4-(2,2,2-trifluoroethylsulfonyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO4S/c1-21-12-4-2-3-11(7-12)8-13-9-18(5-6-22-13)23(19,20)10-14(15,16)17/h2-4,7,13H,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWUVPDQBMLKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)S(=O)(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-2-(4-butylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6019967.png)
![N-cyclopentyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6019969.png)
![3-(3,4-difluorophenyl)-5-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6019972.png)
![2-methoxy-4-((1E)-3-{[1-(2-pyrimidinyl)-3-piperidinyl]amino}-1-propen-1-yl)phenol](/img/structure/B6020005.png)


![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6020017.png)
![2-[(1-naphthylmethyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B6020030.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]benzamide](/img/structure/B6020041.png)
![1-(2-methoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6020042.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methyl-4-nitrophenyl)amino]methylene}acetamide](/img/structure/B6020046.png)
![4-(4-{[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6020054.png)
![1-[5-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6020059.png)